JWH 369

Catalog No.
S1524403
CAS No.
914458-27-8
M.F
C26H24ClNO
M. Wt
401.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
JWH 369

CAS Number

914458-27-8

Product Name

JWH 369

IUPAC Name

[5-(2-chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone

Molecular Formula

C26H24ClNO

Molecular Weight

401.9 g/mol

InChI

InChI=1S/C26H24ClNO/c1-2-3-8-16-28-18-20(17-25(28)23-13-6-7-15-24(23)27)26(29)22-14-9-11-19-10-4-5-12-21(19)22/h4-7,9-15,17-18H,2-3,8,16H2,1H3

InChI Key

SUELCWQJMQQCTF-UHFFFAOYSA-N

SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

Synonyms

[5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl]-1-naphthalenyl-methanone

Canonical SMILES

CCCCCN1C=C(C=C1C2=CC=CC=C2Cl)C(=O)C3=CC=CC4=CC=CC=C43

JWH 369, chemically known as (5-(2-chlorophenyl)-1-pentyl-1H-pyrrol-3-yl)(naphthalen-1-yl)methanone, is a synthetic cannabinoid belonging to the naphthoylpyrrole family. It acts as a potent agonist for the cannabinoid receptors CB1 and CB2, with binding affinities of Ki=7.9nMK_i=7.9\,\text{nM} for CB1 and Ki=5.2nMK_i=5.2\,\text{nM} for CB2, indicating a slight preference for the latter receptor . First synthesized in 2006 by John W. Huffman and colleagues, JWH 369 was designed to investigate ligand binding to the CB1 receptor .

Typical of synthetic cannabinoids. These include:

  • Agonistic Activity: Binding to CB1 and CB2 receptors, leading to physiological effects similar to those of natural cannabinoids.
  • Metabolic Pathways: It undergoes metabolic transformations primarily in the liver, where cytochrome P450 enzymes may hydroxylate or oxidize the compound, affecting its pharmacokinetics and toxicity .

The synthesis of JWH 369 typically involves several steps:

  • Formation of Pyrrole Ring: The initial step includes synthesizing the pyrrole moiety through cyclization reactions involving appropriate precursors.
  • Naphthoyl Group Introduction: The naphthalenyl group is introduced via acylation reactions.
  • Final Coupling: The final product is obtained through coupling reactions that link the pyrrole and naphthoyl components .

Interaction studies of JWH 369 with other compounds have highlighted its unique binding properties:

  • Cross-Reactivity: It shows significant cross-reactivity with other synthetic cannabinoids, impacting its detection in forensic toxicology.
  • Dependence Potential: Research indicates that compounds like JWH 369 may exhibit dependence potential similar to other synthetic cannabinoids, necessitating further investigation into their long-term effects on users .

JWH 369 shares structural similarities with various synthetic cannabinoids. Below is a comparison highlighting its uniqueness:

Compound NameStructure TypeCB1 Binding Affinity (nM)Unique Features
JWH 018Naphthoylindole~9One of the first widely studied synthetic cannabinoids.
JWH 073Naphthoylindole~8Known for high psychoactivity and affinity for CB1.
JWH 081Naphthoylindole~8Exhibits both psychoactive and potential neurotoxic effects.
JWH 250Naphthoylindole~5Notable for its strong binding affinity and psychoactive properties.
JWH 369Naphthoylpyrrole7.9 (CB1), 5.2 (CB2)Slight selectivity for CB2; less studied than others in this list.

JWH 369's unique structure as a naphthoylpyrrole distinguishes it from other synthetic cannabinoids that typically belong to the naphthoylindole family, which may influence its pharmacological profile and receptor interactions .

XLogP3

7.3

Hydrogen Bond Acceptor Count

1

Exact Mass

401.1546421 g/mol

Monoisotopic Mass

401.1546421 g/mol

Heavy Atom Count

29

UNII

2LM4LL393Y

Wikipedia

JWH-369

Dates

Modify: 2024-04-14
1.Huffman, J.W.,Padgett, L.W.,Isherwood, M.L., et al. 1-Alkyl-2-aryl-4-(1-naphthoyl)pyrroles: New high affinity ligands for the cannabinoid CB1 and CB2 receptors. Bioorganic & Medicinal Chemistry Letters 16(20), 5432-5435 (2006).

Explore Compound Types